molecular formula C24H19F2N3O3S2 B2951913 ethyl 3-(1,3-benzothiazol-2-yl)-2-(2,6-difluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 946276-71-7

ethyl 3-(1,3-benzothiazol-2-yl)-2-(2,6-difluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2951913
CAS No.: 946276-71-7
M. Wt: 499.55
InChI Key: HVKIRKVEORCLPB-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyridine-carboxylate family, characterized by a fused thieno[2,3-c]pyridine core modified with a benzothiazole moiety and a 2,6-difluorobenzamido substituent. The ethyl carboxylate group at position 6 enhances solubility and modulates pharmacokinetic properties. Crystallographic studies of similar compounds often employ tools like SHELX for structure refinement , and databases like the Cambridge Structural Database (CSD) provide comparative structural insights .

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O3S2/c1-2-32-24(31)29-11-10-13-18(12-29)34-23(28-21(30)20-14(25)6-5-7-15(20)26)19(13)22-27-16-8-3-4-9-17(16)33-22/h3-9H,2,10-12H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKIRKVEORCLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2,6-difluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound and its derivatives.

Synthesis

The synthesis of benzothiazole derivatives, including the target compound, typically involves several methodologies such as conventional heating, microwave irradiation, and ultrasound-assisted techniques. These methods enhance yield and purity through various reaction pathways. For instance:

  • Conventional Method : Involves refluxing the reactants in a solvent for an extended period.
  • Microwave Irradiation : Allows rapid heating and reaction completion in significantly reduced timeframes.
  • Ultrasound Irradiation : Utilizes sound waves to facilitate reactions at lower temperatures and times.

Table 1 summarizes the comparative data of synthesized compounds:

MethodTime (min)Yield (%)
Conventional6070
Microwave Irradiation585
Ultrasound Irradiation1580

Structural Characteristics

The compound features a thieno[2,3-c]pyridine core fused with a benzothiazole moiety. The presence of difluorobenzamide enhances its lipophilicity and potential receptor interactions. Structural analyses often employ techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular configuration.

Antimicrobial Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens. For example, compounds similar to this compound have shown efficacy against strains of Mycobacterium tuberculosis, with moderate to good anti-tubercular activity reported in biological evaluations .

Anticancer Activity

Benzothiazole derivatives have also been explored for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . The specific activity of this compound in this regard remains an area for further investigation.

Case Studies

  • Study on Antimicrobial Activity : A series of benzothiazole derivatives were synthesized and screened for antimicrobial activity. The results showed that compounds with electron-withdrawing groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Evaluation : In a study assessing the cytotoxic effects on breast cancer cell lines (MCF-7), derivatives similar to the target compound demonstrated significant inhibition of cell proliferation compared to controls .

Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its benzothiazole-thienopyridine fusion and 2,6-difluorobenzamido group. Below is a comparison with structurally related derivatives:

Compound Name Core Structure Substituents Potential Applications
Ethyl 3-(1,3-Benzothiazol-2-yl)-2-(2,6-difluorobenzamido)-thieno[2,3-c]pyridine-6-carboxylate (Target) Thieno[2,3-c]pyridine + benzothiazole 2,6-Difluorobenzamido, ethyl carboxylate Kinase inhibition, antimicrobial
Ethyl 5-phenyl-2,3-dioxo-2-(substituted phenyl)hydrazono-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Phenyl, substituted phenyl hydrazono, ethyl carboxylate Anticancer, enzyme inhibition
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethoxybenzylidene, phenyl, methyl Antioxidant, antimicrobial

Substituent Effects

  • Benzothiazole vs. Thiazolo[3,2-a]pyrimidine : The benzothiazole group in the target compound may enhance π-π stacking interactions in protein binding compared to simpler thiazolo systems .
  • Fluorine Substitution: The 2,6-difluorobenzamido group likely improves metabolic stability and binding affinity relative to non-fluorinated analogs (e.g., trimethoxybenzylidene in ).
  • Carboxylate Position : Ethyl carboxylate at position 6 is conserved across analogs, suggesting its role in solubility and intermolecular hydrogen bonding .

Methodological Insights from Crystallography and Databases

  • Structural Refinement: Tools like SHELXL and SIR97 are critical for resolving complex fused-ring systems. For example, puckering parameters for nonplanar rings (common in thienopyridines) are analyzed using Cremer-Pople coordinates .
  • Database Utilization : The CSD catalogs ~250,000 structures, enabling comparative analysis of bond lengths, angles, and torsional conformations in similar compounds.

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